molecular formula C12H15FO4 B8356843 2-(3-Fluoro-4-hydroxy-phenoxy)-2-methyl-propionic acid ethyl ester

2-(3-Fluoro-4-hydroxy-phenoxy)-2-methyl-propionic acid ethyl ester

Cat. No. B8356843
M. Wt: 242.24 g/mol
InChI Key: IHFPSXORMSRXRH-UHFFFAOYSA-N
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Patent
US07253192B2

Procedure details

A solution of 3.10 g (10.9 mmol) of 2-(4-acetoxy-3-fluoro-phenoxy)-2-methyl-propionic acid ethyl ester in 30 ml ethanol was treated at 0° C. with 2.26 g (16.4 mmol) of K2CO3. The mixture was stirred for 1 day at RT, then neutralized with aqueous 10% KHSO4 and extracted with ether (three times). The organic phases were washed with aqueous 10% KHSO4, aqueous 10% NaCl and dried over sodium sulfate. The crude product was purified by flash chromatography over silica gel with heptane/AcOEt 97.5:2.5 to 4:1, to give 2.48 g of the title compound as colorless crystals.
Name
2-(4-acetoxy-3-fluoro-phenoxy)-2-methyl-propionic acid ethyl ester
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:20])[C:5]([O:8][C:9]1[CH:14]=[CH:13][C:12]([O:15]C(=O)C)=[C:11]([F:19])[CH:10]=1)([CH3:7])[CH3:6])[CH3:2].C([O-])([O-])=O.[K+].[K+].OS([O-])(=O)=O.[K+]>C(O)C>[CH2:1]([O:3][C:4](=[O:20])[C:5]([O:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[C:11]([F:19])[CH:10]=1)([CH3:7])[CH3:6])[CH3:2] |f:1.2.3,4.5|

Inputs

Step One
Name
2-(4-acetoxy-3-fluoro-phenoxy)-2-methyl-propionic acid ethyl ester
Quantity
3.1 g
Type
reactant
Smiles
C(C)OC(C(C)(C)OC1=CC(=C(C=C1)OC(C)=O)F)=O
Name
Quantity
2.26 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)[O-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 day at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether (three times)
WASH
Type
WASH
Details
The organic phases were washed with aqueous 10% KHSO4, aqueous 10% NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography over silica gel with heptane/AcOEt 97.5:2.5 to 4:1

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
C(C)OC(C(C)(C)OC1=CC(=C(C=C1)O)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.48 g
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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